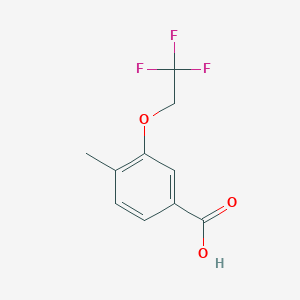

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTSHEXQMKVQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 Methyl 3 2,2,2 Trifluoroethoxy Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization, enabling the synthesis of various esters, amides, and other related compounds.

Esterification Reactions for Intermediate Synthesis

The conversion of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid to its corresponding esters is a fundamental transformation for the synthesis of various chemical intermediates. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. tcu.eduyoutube.com

For instance, the reaction with methanol (B129727), catalyzed by sulfuric acid, would yield methyl 4-methyl-3-(2,2,2-trifluoroethoxy)benzoate. youtube.com This process is applicable with a range of simple and complex alcohols to produce a library of ester derivatives for further synthetic applications. Solid acid catalysts, such as those based on zirconium, are also being developed as reusable and environmentally friendlier alternatives to traditional mineral acids for benzoate (B1203000) synthesis. mdpi.com

| Alcohol | Catalyst | Key Conditions | Product |

|---|---|---|---|

| Methanol | Concentrated H₂SO₄ | Reflux, excess methanol | Methyl 4-methyl-3-(2,2,2-trifluoroethoxy)benzoate |

| Ethanol | p-Toluenesulfonic acid | Reflux, Dean-Stark trap to remove water | Ethyl 4-methyl-3-(2,2,2-trifluoroethoxy)benzoate |

| 1-Butanol | Zr/Ti Solid Acid | Heat, heterogeneous catalysis | Butyl 4-methyl-3-(2,2,2-trifluoroethoxy)benzoate |

Hydrolysis of Esters to Regenerate the Carboxylic Acid

The hydrolysis of esters of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid, also known as saponification when base-catalyzed, is a crucial reverse reaction that regenerates the parent carboxylic acid. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.org The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the free carboxylic acid. reddit.com

The rate of hydrolysis can be influenced by steric hindrance around the ester group and the electronic properties of the substituents on the aromatic ring. nih.gov Enzymatic hydrolysis, using esterases, offers a milder alternative for this transformation, proceeding under physiological conditions. nih.gov

Activation of the Carboxylic Acid Group for Amide Formation (e.g., Mixed Anhydride (B1165640) Approach)

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid group of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid must first be "activated." The mixed anhydride method is a widely used technique for this purpose, particularly in peptide synthesis. highfine.comresearchgate.net

In this approach, the carboxylic acid is treated with an acyl halide, typically a chloroformate like ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine). highfine.comgoogle.com This reaction forms a highly reactive mixed anhydride intermediate. The subsequent addition of an amine to this intermediate leads to a nucleophilic acyl substitution, yielding the desired amide and releasing carbon dioxide and the corresponding alcohol as byproducts. This method offers fast reaction times and often produces high-purity products. highfine.com The choice of chloroformate can influence the reaction yield. highfine.com

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid, Triethylamine, Ethyl Chloroformate | Mixed Anhydride | Activation of the carboxylic acid |

| 2 | Primary or Secondary Amine (R-NH₂) | N-substituted-4-methyl-3-(2,2,2-trifluoroethoxy)benzamide | Amide bond formation |

Conversion to Acyl Halides for Nucleophilic Substitution and Acylation Reactions

Conversion of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid into its corresponding acyl halide, most commonly the acyl chloride, generates a highly reactive intermediate. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orggoogle.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the acyl chloride.

The resulting 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoyl chloride is a versatile electrophile. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates. It is also a key reagent in Friedel-Crafts acylation reactions, where it can be used to introduce the 4-methyl-3-(2,2,2-trifluoroethoxy)benzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org

Reactions of the Aromatic Ring System

The substituents on the benzene (B151609) ring direct the position of incoming electrophiles during electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) allows for the introduction of new functional groups onto the aromatic ring of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid. wikipedia.org The outcome of such reactions is governed by the directing effects and activating/deactivating nature of the existing substituents. masterorganicchemistry.com

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2 and 5 relative to the methyl group). libretexts.org

-OCH₂CF₃ (Trifluoroethoxy group): The oxygen atom's lone pairs can be donated into the ring, making it an ortho and para director (positions 2 and 4 relative to the ether). However, the strong electron-withdrawing effect of the -CF₃ group significantly reduces the activating nature of the oxygen, making this group less activating than a methoxy (B1213986) group.

-COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position (position 5 relative to the carboxyl group). libretexts.org

The regioselectivity of a specific SEAr reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), will depend on the reaction conditions and the combined directing effects of these three groups. The most activated positions on the ring are C-2 and C-6. The C-5 position is directed by the carboxylic acid but is sterically hindered and deactivated by the other groups. The C-2 position is ortho to both the activating methyl group and the ortho, para-directing trifluoroethoxy group, making it a likely site for substitution. The C-6 position is ortho to the trifluoroethoxy group and para to the methyl group, also making it a favorable position. The deactivating effect of the carboxyl group will make substitution reactions on this ring more difficult to achieve compared to benzene or toluene (B28343). libretexts.orglibretexts.org Careful control of reaction conditions is necessary to achieve selective substitution.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The carboxylic acid group of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid can be readily converted into a variety of derivatives through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid or its activated form, leading to the displacement of the hydroxyl group.

Common derivatization reactions at the carboxylic acid moiety include:

Esterification: In the presence of an acid catalyst, alcohols react with the carboxylic acid to form esters. For instance, reaction with methanol would yield methyl 4-methyl-3-(2,2,2-trifluoroethoxy)benzoate.

Amide Formation: Amines can react with the carboxylic acid, typically after its activation to a more reactive species like an acid chloride or through the use of coupling agents, to produce amides. For example, reaction with a primary amine (R-NH2) would result in the formation of N-alkyl-4-methyl-3-(2,2,2-trifluoroethoxy)benzamide.

Acid Chloride Synthesis: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid into the highly reactive acid chloride, 4-methyl-3-(2,2,2-trifluoroethoxy)benzoyl chloride. This intermediate is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives under milder conditions.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the leaving group ability of the displaced moiety.

While specific data tables for the nucleophilic substitution reactions of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid are not available, the following table provides a generalized overview of expected products with various nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Alcohol | Methanol (CH₃OH) | Ester |

| Amine | Ethylamine (CH₃CH₂NH₂) | Amide |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioester |

Reactivity of the 2,2,2-Trifluoroethoxy Substituent

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) significantly influences the chemical properties of the aromatic ring through its electronic effects.

Influence on Aromatic Ring Electron Density and Reactivity

The 2,2,2-trifluoroethoxy substituent exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAr).

Stability and Leaving Group Potential in Specific Reactions (e.g., SNAr)

The 2,2,2-trifluoroethoxy group is generally a stable substituent under many reaction conditions. The carbon-fluorine bonds are exceptionally strong, and the ether linkage is also robust. However, in the context of nucleophilic aromatic substitution (SNAr), the trifluoroethoxy group can function as a leaving group, particularly when the aromatic ring is further activated by other strong electron-withdrawing groups.

For an SNAr reaction to occur, a strong nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups, like the trifluoroethoxy group itself and potentially others on the ring, helps to stabilize the negative charge of the Meisenheimer complex.

While the trifluoroethoxide anion is not a conventional leaving group in the same vein as halides, its departure can be facilitated in systems highly activated towards nucleophilic attack. The rate of SNAr reactions is often dependent on the stability of the intermediate and less so on the leaving group's ability in the rate-determining step, which is typically the initial nucleophilic attack.

Advanced Analytical Characterization in Research of 4 Methyl 3 2,2,2 Trifluoroethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy for 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid allows for the identification and differentiation of all non-exchangeable protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the trifluoroethoxy group.

The aromatic region would display a complex pattern for the three protons on the benzene (B151609) ring. Their specific chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating methyl group, the electron-donating trifluoroethoxy group, and the electron-withdrawing carboxylic acid group. Typically, the proton positioned between the two oxygen-containing groups would be shifted further downfield.

The methyl group (CH₃) attached to the aromatic ring would appear as a sharp singlet, typically in the range of δ 2.2–2.5 ppm. The methylene protons (OCH₂) of the trifluoroethoxy group are expected to produce a quartet due to coupling with the three adjacent fluorine atoms (³JH-F), with a typical coupling constant of around 8-9 Hz. This signal would be found in the δ 4.3–4.5 ppm region. The acidic proton of the carboxylic acid (COOH) would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic Acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| COOH | > 10.0 | Broad Singlet | N/A |

| Aromatic (H-2, H-5, H-6) | 7.0 - 8.0 | Multiplet | N/A |

| OCH₂CF₃ | 4.3 - 4.5 | Quartet | ³JH-F ≈ 8-9 Hz |

| Ar-CH₃ | 2.2 - 2.5 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid, signals for the carboxylic acid carbon, the six aromatic carbons, the methyl carbon, and the two carbons of the trifluoroethoxy group are expected.

The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum, around δ 165–175 ppm. The six aromatic carbons would produce distinct signals between δ 110–160 ppm, with their exact shifts determined by the attached substituents. The carbons directly attached to the electron-withdrawing carboxy and trifluoroethoxy groups (C-1 and C-3) would be shifted downfield, while the carbon attached to the methyl group (C-4) would be shifted upfield.

A key feature is the coupling between carbon and fluorine atoms. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), which is typically very large (around 275-280 Hz). The methylene carbon (OCH₂) will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JC-F), with a smaller coupling constant (around 35 Hz). mdpi.com The methyl carbon signal is expected in the aliphatic region, around δ 15–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic Acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Coupling Constant (JC-F) |

| C OOH | 165 - 175 | Singlet | N/A |

| Aromatic C -O | ~155 | Singlet | N/A |

| Aromatic C -COOH | ~130 | Singlet | N/A |

| Aromatic C -CH₃ | ~140 | Singlet | N/A |

| Aromatic C -H | 110 - 130 | Singlet | N/A |

| OC H₂CF₃ | 65 - 70 | Quartet | ²JC-F ≈ 35 Hz |

| OCH₂C F₃ | 120 - 125 | Quartet | ¹JC-F ≈ 275-280 Hz |

| Ar-C H₃ | 15 - 25 | Singlet | N/A |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, minimizing the chance of signal overlap. thermofisher.comwikipedia.org

For 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid, the ¹⁹F NMR spectrum is expected to be relatively simple. The three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and should give rise to a single resonance. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (³JF-H), with a coupling constant that mirrors the ³JH-F value seen in the ¹H NMR spectrum. Proton-decoupling techniques can be used to simplify this signal to a sharp singlet. The chemical shift for a CF₃ group attached to an ether oxygen typically falls in the range of δ -73 to -78 ppm (relative to CFCl₃ at δ 0 ppm). mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid (C₁₀H₉F₃O₃), HRMS would confirm the exact molecular weight, allowing for the unambiguous determination of its molecular formula.

In addition to the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, mass spectrometry provides structural information through analysis of fragmentation patterns. Common fragmentation pathways for substituted benzoic acids include the loss of the carboxyl group (as COOH or CO₂) and cleavages related to the substituents. nih.govacs.org For this specific compound, characteristic fragments would likely arise from:

Loss of a water molecule (H₂O) from the carboxylic acid.

Decarboxylation (loss of CO₂).

Cleavage of the ether bond, leading to the loss of the ·CH₂CF₃ or ·OCH₂CF₃ radical.

Fragmentation of the trifluoroethoxy side chain.

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR) for Functional Group Identification and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid would show several characteristic absorption bands confirming its structure. acs.org A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comopenstax.org The C=O stretching vibration of the carboxyl group would result in a strong, sharp peak between 1680–1710 cm⁻¹, with the position influenced by conjugation with the aromatic ring. spectroscopyonline.comlibretexts.org

Other key absorptions include:

C-F stretches: Strong, intense bands in the 1000–1300 cm⁻¹ region.

C-O stretches: Absorptions for the ether linkage and the carboxylic acid C-O bond, typically found between 1200–1320 cm⁻¹. orgchemboulder.com

Aromatic C=C stretches: Medium intensity peaks in the 1450–1600 cm⁻¹ region.

Aromatic and Aliphatic C-H stretches: Sharp peaks just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic FTIR Absorption Bands for 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Trifluoroethoxy | C-F Stretch | 1000 - 1300 | Strong, Multiple Bands |

| Ether & Acid | C-O Stretch | 1200 - 1320 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Weak |

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Solid-State Conformational Analysis

While the target molecule itself is achiral, X-ray crystallography of a suitable single crystal of the compound or a derivative (such as an ester or amide) would provide the ultimate proof of its molecular structure. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would confirm the connectivity and bond lengths/angles of the entire molecule. Furthermore, it would reveal the solid-state conformation, including the planarity of the benzoic acid moiety and the orientation of the trifluoroethoxy group relative to the benzene ring. A common feature in the crystal structure of benzoic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via their carboxylic acid groups. rsc.org X-ray crystallography would definitively confirm the presence and geometry of such intermolecular interactions, providing insight into the crystal packing and supramolecular assembly.

Applications and Research Trajectories of 4 Methyl 3 2,2,2 Trifluoroethoxy Benzoic Acid and Its Derivatives

Role as a Chemical Building Block in Organic Synthesis

As a substituted benzoic acid, this compound is a versatile precursor for the synthesis of more complex molecular architectures. The reactivity of both the carboxylic acid group and the aromatic ring can be harnessed to construct a variety of organic molecules.

Synthesis of Complex Scaffolds and Heterocyclic Systems

The carboxylic acid moiety of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid serves as a handle for numerous chemical transformations, including esterification, amidation, and conversion to an acid chloride. These reactions are fundamental steps in the construction of larger, more intricate molecular scaffolds.

A significant application of benzoic acid derivatives is in the synthesis of heterocyclic systems, which are core components of many pharmaceuticals. For instance, this compound is a suitable starting material for the preparation of 1,3,4-oxadiazole (B1194373) rings. The synthesis typically proceeds by converting the benzoic acid into the corresponding acid hydrazide. Subsequent cyclization with various reagents, such as orthoesters or other carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, yields the 2,5-disubstituted-1,3,4-oxadiazole. nih.gov This pathway allows for the incorporation of the 4-methyl-3-(2,2,2-trifluoroethoxy)phenyl group into a stable, five-membered aromatic heterocycle known for a wide range of biological activities. nih.govnih.gov

Intermediate for the Preparation of Bioactive Molecules

The utility of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid as a building block extends to its role as a key intermediate in the synthesis of molecules with defined biological functions. researchgate.netnih.gov The unique combination of its substituents can be strategically employed to develop new therapeutic agents. The process often involves an amidation reaction, where the carboxylic acid is coupled with a selected amine to form a benzamide (B126) derivative. This benzamide scaffold is present in numerous active pharmaceutical ingredients.

The table below illustrates its role as a precursor in synthesizing potential bioactive molecules.

| Starting Material | Reagent/Reaction Type | Potential Bioactive Molecule | Therapeutic Area (Example) |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid | Amine Coupling (e.g., with 2-(aminomethyl)piperidine) | Benzamide Derivative (e.g., Flecainide (B1672765) Analogue) | Antiarrhythmic |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid | Hydrazine, followed by cyclization | 1,3,4-Oxadiazole Derivative | Anticancer, Antimicrobial nih.govnih.gov |

Contributions to Medicinal Chemistry and Drug Discovery

The specific substitution pattern of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid provides medicinal chemists with a tool to fine-tune the properties of drug candidates, influencing their efficacy, selectivity, and pharmacokinetic profiles.

Incorporation into Active Pharmaceutical Ingredients (APIs) for Modulating Lipophilicity and Binding Affinity

The trifluoroethoxy group (-OCH₂CF₃) is a critical feature for modulating the physicochemical properties of a molecule. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com The presence of multiple fluorine atoms in the trifluoroethoxy group significantly increases the lipophilicity of the parent molecule. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.

Furthermore, the trifluoroethoxy group can influence how a drug molecule binds to its biological target. It can participate in non-covalent interactions, such as dipole-dipole or hydrophobic interactions, within a protein's binding pocket. By replacing other functional groups with a trifluoroethoxy group, medicinal chemists can alter the binding affinity and selectivity of an API, potentially leading to a more potent and safer drug.

| Compound | Key Functional Groups | Effect on Lipophilicity |

| Benzoic acid | -COOH | Baseline |

| 4-Methylbenzoic acid | -COOH, -CH₃ | Increased |

| 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid | -COOH, -CH₃, -OCH₂CF₃ | Significantly Increased |

Design of Novel Scaffolds with Enhanced Pharmacological Profiles (e.g., Flecainide Analogues, Oxadiazole Derivatives)

The scaffold of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is valuable for generating novel compounds with improved therapeutic properties.

Flecainide Analogues : Flecainide is an antiarrhythmic drug characterized by a 2,5-bis(2,2,2-trifluoroethoxy)benzamide (B2806959) structure. amazonaws.comsigmaaldrich.com By using 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid instead of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in the synthesis, novel analogues of flecainide can be created. amazonaws.com These new molecules, with a different substitution pattern on the aromatic ring, could exhibit altered pharmacological profiles, potentially offering a different efficacy, metabolism, or side-effect profile compared to the parent drug.

Oxadiazole Derivatives : As previously mentioned, this benzoic acid can be converted into 1,3,4-oxadiazole derivatives. nih.gov The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Incorporating the 4-methyl-3-(2,2,2-trifluoroethoxy)phenyl moiety into an oxadiazole core creates a new chemical entity whose pharmacological activity can be tested against various disease targets. The trifluoroethoxy group, in particular, may enhance potency or improve pharmacokinetic properties.

Utility in Radioligand Synthesis for Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo. nih.gov The development of novel PET tracers is crucial for disease diagnosis and drug development. nih.gov

A scaffold like 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid holds potential for the development of new PET tracers. While the fluorine atoms in the trifluoroethoxy group are the stable isotope fluorine-19, the molecule can be labeled with a positron-emitting radionuclide such as carbon-11 (B1219553) (¹¹C, half-life ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, half-life ≈ 109.8 min). nih.govradiologykey.com

Potential labeling strategies could include:

Carbon-11 Labeling : The carboxylic acid could be esterified using [¹¹C]methyl iodide to produce a [¹¹C]methyl ester. Alternatively, the methyl group on the ring could potentially be introduced using a [¹¹C]methylating agent at an earlier stage of synthesis.

Fluorine-18 Labeling : While more complex, a synthetic precursor could be designed to allow for the late-stage introduction of [¹⁸F]fluoride.

If a drug molecule containing the 4-methyl-3-(2,2,2-trifluoroethoxy)benzoyl moiety is found to have a high affinity for a specific target (e.g., a receptor or enzyme in the brain), a radiolabeled version could be synthesized for use as a PET tracer. The lipophilicity conferred by the trifluoroethoxy group would be advantageous for developing tracers that need to cross the blood-brain barrier. researchgate.net

Research in Agrochemicals and Crop Protection

Key Intermediate in the Synthesis of Herbicides (e.g., Tembotrione)

While "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" itself is not directly cited as a primary intermediate in the synthesis of major herbicides, a structurally related compound, 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid , plays a crucial role as a key intermediate in the production of the herbicide tembotrione (B166760). cas.orgresearchgate.net Tembotrione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the carotenoid biosynthesis pathway in plants. cas.org Inhibition of this enzyme leads to the bleaching of new growth in susceptible weeds, making it an effective tool for weed management in corn and other crops. cas.orgscilit.com

The synthesis of tembotrione involves a multi-step process where the substituted benzoic acid intermediate is coupled with a cyclohexanedione moiety. cas.org The presence of the 2,2,2-trifluoroethoxy group in the benzoic acid precursor is critical for the final herbicidal activity of tembotrione.

The general synthesis pathway highlighting the role of the benzoic acid intermediate is outlined below:

| Step | Reactants | Key Transformation | Product |

| 1 | 2-chloro-3-methyl-4-methylsulfonylbenzoic acid methyl ester | Radical bromination of the methyl group | 2-chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester |

| 2 | 2-chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester, 2,2,2-trifluoroethanol (B45653) | Etherification | Methyl 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoate |

| 3 | Methyl 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoate | Hydrolysis | 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid |

| 4 | 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid , 1,3-cyclohexanedione | Acylation and rearrangement | Tembotrione |

Structure-Activity Relationship Studies in the Development of Crop Protection Agents

Structure-activity relationship (SAR) studies are fundamental in the design of new and effective crop protection agents. For herbicides in the triketone class, like tembotrione, the nature and substitution pattern of the benzoyl moiety are critical determinants of their biological activity. nih.gov The trifluoroethoxy group, as seen in the tembotrione intermediate, contributes significantly to the molecule's properties.

Key insights from SAR studies on related compounds include:

Lipophilicity and Uptake: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its uptake through the waxy cuticle of plant leaves.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation within the plant, thus prolonging the herbicide's active life.

Enzyme Binding: The electronic properties and conformational preferences conferred by the trifluoroethoxy substituent can influence how the herbicide binds to the active site of the target enzyme (HPPD). The specific arrangement of substituents on the benzoic acid ring is crucial for optimal interaction and inhibition. nih.gov

While specific SAR studies on "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" are not extensively documented in the context of commercial herbicides, the principles derived from analogues like the tembotrione intermediate underscore the importance of the trifluoroethoxy group in achieving high herbicidal potency.

Emerging Applications in Materials Science and Supramolecular Chemistry

The unique electronic and steric properties of fluorinated organic molecules, including benzoic acid derivatives, make them attractive building blocks in materials science and supramolecular chemistry. The presence of the trifluoroethoxy group can introduce specific noncovalent interactions and lead to materials with tailored properties.

Engineering of Noncovalent Interactions in Molecular Recognition Systems (e.g., Clathrate Formation)

Fluorinated benzoic acids have been investigated for their ability to participate in molecular recognition events and form host-guest complexes, such as clathrates. The trifluoroethoxy group can engage in a variety of noncovalent interactions, including:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor.

Halogen Bonding: While not as common for fluorine, under certain circumstances, the fluorine atoms can act as weak halogen bond acceptors.

Hydrophobic Interactions: The trifluoromethyl group is highly hydrophobic and can participate in van der Waals and hydrophobic interactions.

These interactions can be harnessed to create highly organized supramolecular assemblies. For instance, fluorinated benzoic acids can co-crystallize with guest molecules to form clathrates, where the guest is encapsulated within a host lattice formed by the acid molecules. The stability and structure of these clathrates are dictated by the subtle interplay of these noncovalent forces. While specific studies on clathrate formation with "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" are not prominent, the principles of supramolecular chemistry suggest its potential as a component in such systems.

Design of Highly Fluorinated Metal-Organic Frameworks (MOFs) with Tailored Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzoic acids are common ligands used in the synthesis of MOFs. The incorporation of fluorine atoms into the organic linkers can significantly modify the properties of the resulting MOFs.

Potential advantages of using a ligand like "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" in MOF synthesis include:

Increased Hydrophobicity: The trifluoroethoxy groups would line the pores of the MOF, creating a more hydrophobic environment. This can be advantageous for applications such as the selective adsorption of nonpolar molecules or for enhancing the MOF's stability in the presence of water.

Modified Pore Chemistry: The fluorine atoms can alter the electronic environment of the pores, influencing the adsorption and catalytic properties of the MOF.

Interpenetration Control: The steric bulk of the trifluoroethoxy group could be used to control the degree of interpenetration in the MOF structure, which in turn affects the porosity and surface area.

The following table summarizes the potential effects of incorporating "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" as a linker in MOFs:

| Property | Effect of Trifluoroethoxy Group | Potential Application |

| Pore Environment | Increased hydrophobicity | Selective gas separation, water-stable catalysts |

| Adsorption | Altered host-guest interactions | Selective adsorption of fluorinated compounds |

| Framework Stability | Enhanced thermal and chemical stability | Use in harsh chemical environments |

| Porosity | Control over pore size and interpenetration | Tailored materials for specific storage applications |

While the specific synthesis of MOFs using "4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid" is not yet widely reported, the principles of MOF design suggest that this and similar fluorinated ligands are promising candidates for the development of new functional materials.

Computational and Theoretical Investigations of 4 Methyl 3 2,2,2 Trifluoroethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid. These methods provide deep insights into its electronic structure, conformational stability, and chemical reactivity.

Electronic Structure and Stability: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry of the compound. researchgate.netdergipark.org.tr These calculations would reveal bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. For instance, the orientation of the carboxylic acid group and the trifluoroethoxy group relative to the benzene (B151609) ring can be accurately predicted. mdpi.com The presence of the electron-withdrawing trifluoroethoxy group and the electron-donating methyl group would significantly influence the electron distribution across the aromatic ring.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Reactivity Predictions: DFT calculations can quantify various reactivity descriptors. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness provide a quantitative measure of the molecule's reactivity. dergipark.org.tr These descriptors are invaluable for predicting how 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid might behave in different chemical environments and reactions.

A hypothetical table of calculated electronic properties for the two primary conformers (cis and trans arrangements of the carboxylic acid proton) is presented below, based on typical results for substituted benzoic acids.

| Parameter | Cis Conformer | Trans Conformer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | +25.1 |

| HOMO Energy (eV) | -7.25 | -7.31 |

| LUMO Energy (eV) | -1.89 | -1.92 |

| HOMO-LUMO Gap (eV) | 5.36 | 5.39 |

| Dipole Moment (Debye) | 3.45 | 2.89 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To explore the potential of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are powerful in silico tools. These methods predict how the molecule might bind to a specific protein target and the stability of that interaction over time.

Molecular Docking: Molecular docking involves computationally placing the ligand (4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid) into the binding site of a target protein. nih.gov The process evaluates numerous possible conformations and orientations of the ligand, calculating a docking score that estimates the binding affinity. mdpi.com A more negative score typically indicates a more favorable binding interaction. This technique can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. mdpi.com For example, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the trifluoroethoxy group can participate in halogen bonds and hydrophobic interactions.

A hypothetical docking study against a protein kinase target is summarized in the table below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Hydrogen Bond, Coordination with Zinc ion |

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.gov Over a simulation time of nanoseconds to microseconds, MD tracks the movements of all atoms in the system. nih.gov This provides insights into the flexibility of the ligand and the protein upon binding and can reveal conformational changes that are not apparent from static docking poses. researchgate.net Analysis of the simulation trajectory can confirm the persistence of key interactions and calculate more rigorous binding free energies using methods like MM/GBSA. nih.gov

Mechanistic Studies of Synthetic Pathways and Derivatization Reactions

Computational chemistry can be used to investigate the mechanisms of reactions involved in the synthesis and further derivatization of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid.

Synthetic Pathways: The synthesis of the trifluoroethoxy group likely proceeds via a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction. rsc.orgresearchgate.net DFT calculations can be employed to model the reaction pathway, identifying transition states and intermediates. nih.gov By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This can help in optimizing reaction conditions by understanding the energetic barriers that need to be overcome. nih.gov

Derivatization Reactions: The carboxylic acid group is a versatile functional handle for creating derivatives such as esters, amides, and acid halides. Computational studies can predict the reactivity of the carboxylic acid towards various reagents. For example, the mechanism of esterification can be modeled to understand the role of catalysts and the energetics of the reaction. Similarly, the formation of an amide bond can be investigated to predict the feasibility and potential side reactions of coupling the benzoic acid with different amines.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization and identification of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. dergipark.org.trnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound. uncw.edu For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly valuable. mines.edunih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated computationally. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net The calculated frequencies and intensities of the vibrational modes can be correlated with experimental IR and Raman spectra, aiding in the assignment of specific peaks to particular functional groups and vibrational motions within the molecule. For example, the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid, as well as vibrations associated with the C-F and C-O-C linkages, can be predicted. researchgate.net

A table of predicted key vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3570 | Carboxylic acid O-H stretch (monomer) |

| ν(C=O) | 1755 | Carboxylic acid C=O stretch |

| ν(C-F) | 1150-1280 | Multiple C-F stretching modes |

| ν(C-O-C) | 1085 | Asymmetric ether C-O-C stretch |

| δ(Aromatic C-H) | 810 | Out-of-plane C-H bending |

Patent Landscape and Intellectual Property Pertaining to 4 Methyl 3 2,2,2 Trifluoroethoxy Benzoic Acid

Analysis of Key Patents Related to Synthesis and Manufacturing Processes

A key patent in the manufacturing landscape of trifluoroethoxy-substituted benzoic acids is US6288271B1, which details a process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. google.com While this patent does not specifically name 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid as a primary example, its claims are directed to a general process that is applicable to a variety of substituted halobenzoic acids. The process involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper-containing material. google.com This method provides a more commercially viable route compared to earlier methods that utilized more expensive reagents.

The patent addresses the need for a simpler, one-step process that results in good yields using commercially available and relatively inexpensive starting materials. google.com The reaction can be carried out in an aprotic solvent, with specific examples including N,N-dimethylformamide, N-methylpyrrolidone, and dimethyl sulfoxide (B87167) (DMSO). The copper-containing material is preferably copper iodide or copper bromide. google.com The broad applicability of the claims in this patent would likely encompass the synthesis of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid from a corresponding halogenated precursor, such as 3-halo-4-methylbenzoic acid.

| Patent Number | Title | Key Claims Relevant to Synthesis |

| US6288271B1 | Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids | A process for preparing (2,2,2-trifluoroethoxy)benzoic acids by reacting a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material. The reaction is typically conducted in an aprotic solvent. |

Patent Claims on Novel Intermediates and Optimized Synthetic Routes

While patents specifically claiming novel intermediates for the synthesis of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid are not prevalent, the broader patent literature for related compounds provides insights into potential intermediate structures and optimized routes. For instance, patents focused on the synthesis of pharmacologically active benzoic acid derivatives often include claims for novel intermediates that are key to achieving the desired substitution patterns and purity.

Optimized synthetic routes often focus on improving yield, reducing the number of steps, and utilizing less hazardous or costly reagents. In the context of trifluoroethoxylated benzoic acids, patents often describe improvements over earlier synthetic methods. The general process described in US6288271B1, for example, represents an optimization over previous methods that required more expensive triflating agents. google.com The intermediates in such a process would be the corresponding halobenzoic acid precursors.

| Patent Focus | Examples of Claimed Intermediates/Routes | Relevance to 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic Acid |

| General synthesis of (2,2,2-trifluoroethoxy)benzoic acids | Halobenzoic acids as starting materials in a copper-catalyzed etherification reaction. | The synthesis would proceed through a 3-halo-4-methylbenzoic acid intermediate. |

Intellectual Property in Application-Specific Derivatives (e.g., Pharmaceutical and Agrochemical Formulations)

Intellectual property in the application of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is likely to be found in patents for specific pharmaceutical and agrochemical formulations where this compound serves as a key building block or intermediate. While patents may not claim the acid itself, they will claim the final active ingredient that is a derivative of the acid.

In the pharmaceutical sector, benzoic acid derivatives are common scaffolds for a wide range of drugs. Patents in this area would cover the final drug compound, its use for treating specific diseases, and various formulations containing the compound. The value of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid in this context lies in its potential to be converted into a novel active pharmaceutical ingredient.

Similarly, in the agrochemical field, benzoic acid derivatives are utilized as herbicides and plant growth regulators. Patents in this domain would protect the final herbicidal compound, its formulation with other active ingredients and adjuvants, and its method of use for controlling specific weeds. The trifluoroethoxy and methyl substitutions on the benzoic acid ring can impart specific properties to the final agrochemical, such as improved efficacy or a different spectrum of activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves alkylation of 3-hydroxy-4-methylbenzoic acid with 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃/DMF at 80–100°C). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high purity .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize temperature and stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How is the structural identity of the compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoroethoxy group at C3: δ ~4.5–4.7 ppm for -OCH₂CF₃; aromatic protons at C4-methyl: δ ~2.3 ppm) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M-H]⁻ at m/z ~262).

- IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Screening Protocols :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Controls : Include positive controls (e.g., ibuprofen for COX-2) and solvent-only blanks.

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in derivatization reactions?

- Mechanistic Insight : The electron-withdrawing -CF₃ group stabilizes negative charge in intermediates during esterification or amidation. Use DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity in electrophilic substitution .

- Case Study : Compare reaction rates with non-fluorinated analogs (e.g., ethoxy vs. trifluoroethoxy derivatives) to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Troubleshooting Framework :

- Purity Verification : Reanalyze disputed samples via HPLC (≥95% purity threshold) .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Structural Confirmation : Re-examine NMR data for potential isomerization or degradation products .

Q. How can computational docking predict binding interactions with pharmacological targets?

- Protocol :

Target Selection : Prioritize proteins with known benzoic acid interactions (e.g., PPAR-γ for metabolic disorders).

Software : AutoDock Vina or Schrödinger Suite for flexible docking (side-chain adjustments in binding pockets) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

- Example : Docking into COX-2 active site may reveal hydrogen bonds between the carboxylic acid group and Arg120 .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.